Cas no 3018-20-0 (1-phenyl-1,2,3,4-tetrahydronaphthalene)

1-phenyl-1,2,3,4-tetrahydronaphthalene Chemical and Physical Properties
Names and Identifiers
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- Naphthalene,1,2,3,4-tetrahydro-1-phenyl-
- 1-phenyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-phenylnaphthalene
- 1-Phenyltetralin
- phenyltetralin
- YSPDISPRPJFBCV-UHFFFAOYSA-N
- 3018-20-0
- DTXSID80880680
- NS00095978
- EN300-269427
- Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-
-
- MDL: MFCD11223170
- Inchi: InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11,16H,6,10,12H2
- InChI Key: YSPDISPRPJFBCV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C2CCCC3=CC=CC=C23)C=C1
Computed Properties
- Exact Mass: 208.12528
- Monoisotopic Mass: 208.125201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.8
Experimental Properties
- Density: 1.039
- Boiling Point: 323.3°Cat760mmHg
- Flash Point: 156°C
- Refractive Index: 1.588
- PSA: 0
1-phenyl-1,2,3,4-tetrahydronaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269427-0.1g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 0.1g |
$337.0 | 2023-09-11 | |
TRC | P322723-10mg |
1-Phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 10mg |
$ 117.00 | 2023-09-06 | ||
Enamine | EN300-269427-0.25g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 0.25g |
$481.0 | 2023-09-11 | |
Enamine | EN300-269427-10.0g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 10g |
$4176.0 | 2023-05-30 | |
Enamine | EN300-269427-2.5g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 2.5g |
$1903.0 | 2023-09-11 | |
Aaron | AR00BX2H-500mg |
1-Phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 500mg |
$1068.00 | 2025-01-24 | |
Enamine | EN300-269427-10g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 10g |
$4176.0 | 2023-09-11 | |
Enamine | EN300-269427-5g |
1-phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 5g |
$2816.0 | 2023-09-11 | |
1PlusChem | 1P00BWU5-1g |
1-Phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 1g |
$1256.00 | 2025-02-25 | |
A2B Chem LLC | AF54973-500mg |
1-Phenyl-1,2,3,4-tetrahydronaphthalene |
3018-20-0 | 95% | 500mg |
$833.00 | 2024-04-20 |
1-phenyl-1,2,3,4-tetrahydronaphthalene Related Literature
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1. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part II. The conversion of 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenesD. I. Davies,C. Waring J. Chem. Soc. C 1968 1865
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Andrew Pelter J. Chem. Soc. C 1968 74
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3. Photosensitized dimerization of styrene derivatives by a cation radical transfer mechanismTadashi Asanuma,Tetsuya Gotoh,Akira Tsuchida,Masahide Yamamoto,Yasunori Nishijima J. Chem. Soc. Chem. Commun. 1977 485
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4. 1-Phenylnaphthalenes. Part VIII. Reactions of hydrazine and its derivatives with some five-membered ring anhydridesF. G. Baddar,M. F. El-Newaihy,M. R. Salem J. Chem. Soc. C 1971 716
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5. Diels–Alder additions to 1-phenyl-2-benzopyran-3-one and transformations of the adducts: model experiments for podophyllotoxin synthesisDavid W. Jones J. Chem. Soc. Perkin Trans. 1 1994 399
Additional information on 1-phenyl-1,2,3,4-tetrahydronaphthalene
1-phenyl-1,2,3,4-tetrahydronaphthalene (CAS No. 3018-20-0)
1-phenyl-1,2,3,4-tetrahydronaphthalene, also known by its CAS registry number 3018-20-0, is a significant compound in the field of organic chemistry. This compound is a derivative of tetralin (tetrahydronaphthalene), with a phenyl group attached to the first carbon atom of the tetralin structure. The molecule exhibits a unique combination of aromatic and aliphatic properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of 1-phenyl-1,2,3,4-tetrahydronaphthalene in various areas, including materials science and pharmacology. Researchers have explored its role as a precursor in the synthesis of more complex molecules with tailored electronic and optical properties. For instance, its ability to undergo various functionalization reactions has made it a valuable building block in the construction of advanced materials for organic electronics.
The synthesis of 1-phenyl-1,2,3,4-tetrahydronaphthalene typically involves the Friedel-Crafts alkylation or acylation of tetralin derivatives. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale. The compound's stability under various reaction conditions has also been a focus of recent investigations, particularly in the context of its use as an intermediate in pharmaceutical synthesis.
In terms of physical properties, 1-phenyl-1,2,3,4-tetrahydronaphthalene is characterized by its melting point of approximately 65°C and boiling point around 275°C. Its solubility in common organic solvents such as dichloromethane and toluene makes it suitable for a wide range of chemical processes. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which suggests potential applications in light-harvesting materials.
One of the most promising applications of 1-phenyl-1,2,3,4-tetrahydronaphthalene is in the field of drug discovery. Its structural similarity to certain bioactive compounds has led researchers to explore its potential as a lead molecule for developing new pharmaceutical agents. Recent studies have demonstrated that derivatives of this compound exhibit modulatory effects on key cellular pathways involved in inflammation and neurodegenerative diseases.
Moreover, 1-phenyl-1,2,3,4-tetrahydronaphthalene has been investigated for its role in polymer chemistry. By incorporating this compound into polymer backbones or side chains, scientists have developed materials with enhanced mechanical properties and thermal stability. These advancements have opened new avenues for its use in high-performance polymers for aerospace and automotive industries.
In conclusion, 1-phenyl-1
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